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Compound of Interest

Compound Name: 2-Propionyl-2-thiazoline
CAS No.: 29926-42-9
Cat. No.: B1312406
Get Quote
. J

Technical Profile & Sensory Architecture

2-Propionyl-2-thiazoline (2-PPT) is a high-impact heterocyclic aroma compound critical for
authenticating "roasted" and "brown" flavor profiles. Unlike its thiazole counterparts, the
thiazoline ring structure confers a specific "freshly roasted” nuance that is highly volatile and
chemically reactive.
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Parameter Specification

IUPAC Name 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
FEMA Number 3326

CAS Number 29926-42-9

] Popcorn, roasted corn, nutty, cracker-like,
Odor Descriptors o
basmati rice nuance.

Taste Threshold ~0.05 ppm (in water); ~0.2 ppm (in oil).
~1.25 (Hydrophilic-Lipophilic balance leans
LogP . : .
slightly lipophilic).
- Moderate. Susceptible to oxidation and ring
Stability

dehydrogenation to 2-propionylthiazole.

The "Popcorn" Mechanism

2-PPT is naturally generated via the Maillard reaction, specifically through the Strecker
degradation of cysteine in the presence of dicarbonyls (sugar breakdown products).
Understanding this pathway is essential for bio-identical formulation.
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Figure 1: Formation pathway of 2-PPT via Maillard reaction and potential degradation to the
more stable, but less distinct, thiazole form.[1]
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Application Protocol A: Modulation of Plant-Based
Meat Analogues

Challenge: Plant proteins (pea, soy isolate) possess inherent "beany" and "green” off-notes
(hexanal, saponins) that prevent consumer acceptance. Solution: 2-PPT functions as a "bridge"
compound. It does not simply mask off-notes; it provides the "roasted fat" signal associated
with seared beef, distracting the olfactory bulb from the green notes.

Protocol: Lipid-Phase Pre-Dispersion

Direct addition of 2-PPT to the aqueous protein slurry results in poor retention and "flash-off"
during cooking. This protocol anchors the volatile in the lipid phase.

Reagents:
e 2-Propionyl-2-thiazoline (Assay >98%)[1][2][3][4]
o Carrier Solvent: Triacetin or Sunflower Oil (Refined)
o Base Matrix: Pea Protein Isolate Burger Formulation
Step-by-Step Methodology:
e Stock Solution Preparation (1%):

o Weigh 1.0 g of 2-PPT.

o Dissolve into 99.0 g of Triacetin. Note: Triacetin is preferred over Ethanol due to lower
volatility, reducing loss during processing.

o Store in amber glass at 4°C. Shelf life: 3 weeks.
» Fat Phase Integration:
o Isolate the fat component of your burger formulation (e.g., coconut oil or cocoa butter).

o Heat fat to 40°C (just above melting point).
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o Dose the 1% Stock Solution into the molten fat at 0.15% (w/w of fat).

o Result: This targets a final concentration of ~3 ppm in the fat phase, or ~0.6 ppm in a 20%
fat burger.

» Emulsification:
o Immediately mix the flavored fat with the protein/methylcellulose matrix.

o The hydrophobic nature of the fat protects the thiazoline ring from hydrolysis in the high-
moisture protein slurry.

e Sensory Validation (Triangle Test):
o Control: Burger with generic "Savory" flavor (HVP based).
o Test: Burger with 2-PPT Lipid Integration.

o Success Criteria: Panelists must identify the Test sample as having a "browned" or
"grilled" profile before cooking (olfactory) and after cooking (gustatory).

Application Protocol B: Stability in High-Heat
Extruded Snacks

Challenge: 2-PPT is highly volatile (Boiling Point ~95°C at 1 mmHg).[1] In extrusion (140°C+),
>80% of the compound can be lost to steam flash-off. Solution: Post-Extrusion Slurry Injection.
Do not add 2-PPT to the dough pre-extrusion.

Protocol: Oil-Slurry Top Coating

Workflow Logic:
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Figure 2: Post-extrusion coating workflow to maximize 2-PPT retention.
Formulation:
 Carrier Oil: High-oleic sunflower oil (resistant to oxidation).
e Dosage: Target 0.5 ppm on the finished snack.
o If seasoning application rate is 30% of the snack weight:

o Concentration in oil slurry =
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e Application:
o Spray the oil slurry onto the snacks in a tumbling drum at 60°C.

o Critical Control Point: The snacks must be cooled to <80°C before spraying to prevent
immediate volatilization of the thiazoline.

Analytical Protocol: Quantification via SPME-GC-MS

To verify dosage and stability, accurate quantification is required. Direct injection often fails due
to matrix interference. Solid Phase Microextraction (SPME) is the industry standard for this

volatile.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Parameter Setting Rationale

The Carboxen layer traps
small volatiles; DVB traps

Fiber Type DVB/CAR/PDMS (Grey Hub) larger aromatics. Essential for
the wide range of Maillard

products.

Moderate heat releases
) ] volatiles without inducing
Incubation 45°C for 20 mins o ) ) )
artificial Maillard reactions in

the vial.

Polar column required to
DB-WAX Ul (30m x 0.25mm X

Column separate thiazolines from
0.25um) )
pyrazines.
Carrier Gas Helium @ 1.0 mL/min Constant flow.

] ] Slow ramp separates 2-PPT
40°C (2 min) -> 5°C/min ->
Oven Program (RI' ~1200-1250) from co-
230°C ) )
eluting pyrazines.

143 is the molecular ion; 71
SIM Mode Target lon: 143 m/z -~
and 115 are qualifiers.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Standardization Protocol:

 Internal Standard (ISTD): Use 2-Acetylthiazole (if not naturally present) or 2-Methyl-3-
heptanone.

» Calibration Curve: Prepare standard additions in a "blank" matrix (e.g., unflavored starch
slurry) to account for matrix binding effects.

e Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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